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Compound of Interest

Compound Name: Enalaprilat

Cat. No.: B1671235 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information for utilizing Enalaprilat, the active metabolite of Enalapril, in rodent models. It

covers frequently asked questions, troubleshooting common issues, and detailed experimental

protocols.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is the difference between Enalapril and Enalaprilat for in vivo studies?

A: Enalapril is a prodrug that is converted in the liver to its active form, Enalaprilat.[1] Enalapril

is well-absorbed orally, whereas Enalaprilat has poor oral absorption and must be

administered intravenously (IV) or intraperitoneally (IP) to be effective.[1][2] For studies

requiring rapid and direct action of the ACE inhibitor, Enalaprilat is the preferred compound.

Q2: What is a recommended starting dose for Enalaprilat in rodents?

A: The appropriate dose depends on the rodent species, strain, and the specific hypertension

model. For rats, intravenous (IV) or intraperitoneal (IP) doses of Enalaprilat have been

explored. For instance, neonatal rats have been treated with IP doses of 10 mg/kg/day.[3] In

hypertensive rat models, the antihypertensive effects are dose-dependent.[4] It is crucial to

start with a lower dose and titrate up based on the observed blood pressure response. A
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starting dose of 0.625 mg to 1.25 mg every six hours has been used in clinical IV settings,

which can serve as a reference point for allometric scaling.[2][5]

Q3: How should I prepare and store Enalaprilat for injection?

A: Enalaprilat is a white to off-white crystalline powder, slightly soluble in water.[5] For

injection, it can be administered as provided or diluted with a compatible diluent. Enalaprilat
injection has been found to be stable for 24 hours at room temperature when mixed with 5%

Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Lactated Ringer's

Injection.[5][6][7] Store the stock solution between 15°C and 30°C and protect it from light.[8]

Q4: What is the optimal route of administration for Enalaprilat?

A: Due to its poor oral absorption, Enalaprilat must be administered parenterally.[1]

Intravenous (IV) administration provides the most rapid onset of action, with a clinical response

typically seen within 15 minutes.[2][5] Intraperitoneal (IP) injection is also a common and

effective route in rodent studies.[4] The choice between IV and IP may depend on the

experimental design, required onset of action, and available technical expertise.

Troubleshooting Guide
Issue 1: No significant reduction in blood pressure is observed after administration.

Check Dosage and Preparation: Verify that the dose calculation and solution preparation are

correct. Ensure the drug has not degraded due to improper storage.

Confirm Administration Route: Ensure the injection was successful (e.g., for IV, confirm it

was not interstitial).

Animal Model: The antihypertensive effect of ACE inhibitors can be less pronounced in

normotensive animals or in models of low-renin hypertension.[5][9] The effect is substantially

augmented in sodium-depleted states.[9]

Measurement Timing: Peak effects after the first dose may not occur for up to four hours.[6]

Ensure that blood pressure is monitored over a sufficient time course.
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Drug Interactions: Concurrent administration of Nonsteroidal Anti-Inflammatory Drugs

(NSAIDs) may diminish the antihypertensive effect of ACE inhibitors.[10]

Issue 2: Excessive hypotension or adverse effects are observed.

Reduce the Dose: This is the most critical first step. The animal may be overly sensitive to

the drug.

Check for Volume Depletion: Hypotension is more common in animals that are volume- or

salt-depleted, for example, due to concurrent diuretic use.[2] Ensure animals are adequately

hydrated.

Monitor Renal Function: ACE inhibitors can cause transient increases in BUN and creatinine.

[1] In cases of renal impairment, a lower starting dose is recommended.[2][6]

Supportive Care: If severe hypotension occurs, place the animal in a supine position.

Intravenous infusion of normal saline is the standard treatment for overdose.[11]

Data Presentation: Dosage and Pharmacokinetics
Table 1: Summary of Enalapril and Enalaprilat Dosages Used in Rodent Studies
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Compound Species Route
Dosage
Range

Application
Context

Reference(s
)

Enalaprilat Rat IP 10 mg/kg/day

Neonatal

development

study

[3]

Enalapril Rat Oral (gavage)
0.1, 1.0, 10

mg/kg/day

Post-

myocardial

infarction

remodeling

[12]

Enalapril Rat Oral (gavage)
2.5 mg/kg

(twice daily)

Renal

hypertension,

contractility

study

[13]

Enalapril Rat Oral (water)
15 - 100

mg/kg/day

Dahl salt-

sensitive

hypertension

[14]

Enalapril Rat Oral
0.3, 1, 3, 10

mg/kg

Spontaneousl

y

Hypertensive

Rats (SHR)

[9]

Enalapril Mouse Oral (water)
~30

mg/kg/day

Inhibition of

Angiotensin I

response

[15]

Table 2: Pharmacokinetic Properties of Enalaprilat
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Parameter Finding Species Context Reference(s)

Primary Excretion

Renal; >90% of an

administered dose is

recovered in urine as

unchanged drug

within 24 hours.

General, based on

human and animal

data

[2][11]

Effective Half-life

Approximately 11

hours for

accumulation after

multiple doses.

General, derived from

oral enalapril studies
[2][11]

Blood-Brain Barrier
Enalaprilat does not

enter the brain.

Based on studies in

dogs
[2][10]

Tissue Accumulation

Multiple doses do not

result in significant

accumulation in

tissues.

Based on studies in

rats
[2][10]

Placental Transfer

Radioactivity crosses

the placenta following

administration of

labeled drug.

Based on studies in

hamsters
[11]

Experimental Protocols
Protocol 1: Preparation of Enalaprilat Solution for Injection (1.25 mg/mL)

Materials: Enalaprilat powder, sterile 0.9% Sodium Chloride (Normal Saline), sterile vials,

0.22 µm syringe filter.

Calculation: Determine the total volume needed for the experiment. Calculate the required

mass of Enalaprilat powder based on a final concentration of 1.25 mg/mL.

Dissolution: Under sterile conditions, add the calculated amount of Enalaprilat powder to a

sterile vial.
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Reconstitution: Add the appropriate volume of sterile 0.9% Sodium Chloride to the vial. Mix

gently until the powder is completely dissolved.

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe

filter into a final sterile vial.

Storage: Store the prepared solution at room temperature (15-30°C), protected from light.

Use within 24 hours for maximum stability and activity.[5][6]

Protocol 2: Rodent Administration and Blood Pressure Monitoring

Animal Acclimatization: Allow animals to acclimate to the laboratory environment and

handling for at least one week prior to the experiment. For tail-cuff measurements, acclimate

the animals to the restraining device for several days.

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and

heart rate. The tail-cuff method is a common noninvasive technique.[16] For continuous and

highly accurate measurements, radiotelemetry or direct intra-arterial catheterization can be

used, though these are invasive.[17]

Administration: Administer the prepared Enalaprilat solution via the chosen route (e.g., tail

vein injection for IV or intraperitoneal injection for IP).

Post-Dose Monitoring: Monitor blood pressure and heart rate at regular intervals post-

administration (e.g., 15 min, 30 min, 1, 2, 4, 6, and 24 hours) to capture the onset, peak, and

duration of the antihypertensive effect.

Data Analysis: Compare the post-administration blood pressure readings to the baseline

values. Analyze the dose-response relationship if multiple doses are being tested.[4]

Observation: Continuously monitor the animals for any adverse effects such as lethargy,

weakness, or signs of distress.[18]

Visualizations: Pathways and Workflows
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of

Enalaprilat on ACE.
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Start: Hypothesis

1. Animal Acclimatization
(1 week)

2. Baseline BP & HR Measurement
(Tail-cuff or Telemetry)

3. Prepare Enalaprilat Solution
(Sterile, fresh daily)

4. Enalaprilat Administration
(IV or IP)

5. Post-Dose Monitoring
(e.g., 15 min to 24 hr)

6. Data Collection & Analysis

End: Conclusion
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Continue Experiment
with Current Protocol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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